REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]3[CH:17]=[CH:18][C:19]([O:21][CH3:22])=[CH:20][C:15]=3[N:14]=[C:13]2[C:23]([F:26])([F:25])[F:24])=[CH:8][N:7]=1)=O.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][C:16]2[N:12]([C:9]3[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][CH:8]=3)[C:13]([C:23]([F:26])([F:24])[F:25])=[N:14][C:15]=2[CH:20]=1 |f:1.2.3|
|
Name
|
2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=NC=C(C=C1)N1C(=NC2=C1C=CC(=C2)OC)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion, the reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding 30 ml of H2O
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was extracted three times with 30 ml of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the drying reagent
|
Type
|
CUSTOM
|
Details
|
the solvent, the residue was purified by SGC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N(C(=N2)C(F)(F)F)C=2C=CC(=NC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |